molecular formula C13H16N6O4 B3879555 (Z)-4-AMINO-N'-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

(Z)-4-AMINO-N'-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

Cat. No.: B3879555
M. Wt: 320.30 g/mol
InChI Key: YLHFVWYXMGJBNC-OMCISZLKSA-N
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Description

(Z)-4-AMINO-N’-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound featuring a trimethoxyphenyl group, an oxadiazole ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the trimethoxyphenyl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

(Z)-4-AMINO-N’-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has several scientific research applications:

Properties

IUPAC Name

4-amino-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-20-8-5-10(22-3)9(21-2)4-7(8)6-16-17-12(14)11-13(15)19-23-18-11/h4-6H,1-3H3,(H2,14,17)(H2,15,19)/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHFVWYXMGJBNC-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NN=C(C2=NON=C2N)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N=C(/C2=NON=C2N)\N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-AMINO-N'-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 2
(Z)-4-AMINO-N'-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 3
(Z)-4-AMINO-N'-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 4
Reactant of Route 4
(Z)-4-AMINO-N'-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 5
Reactant of Route 5
(Z)-4-AMINO-N'-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 6
Reactant of Route 6
(Z)-4-AMINO-N'-[(E)-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

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